Cas no 1250405-19-6 (N-Benzyl-2-methyl-1,3-propanediamine)

N-Benzyl-2-methyl-1,3-propanediamine structure
1250405-19-6 structure
商品名:N-Benzyl-2-methyl-1,3-propanediamine
CAS番号:1250405-19-6
MF:C11H18N2
メガワット:178.27402
MDL:MFCD08276303
CID:2083716
PubChem ID:87558009

N-Benzyl-2-methyl-1,3-propanediamine 化学的及び物理的性質

名前と識別子

    • N-Benzyl-2-methyl-1,3-propanediamine
    • N'-benzyl-2-methylpropane-1,3-diamine
    • 3-Benzylamino-2-methylpropylamine
    • N-(3-Amino-2-methylpropyl)benzylamine
    • N/'-benzyl-2-methylpropane-1,3-diamine
    • N~1~-Benzyl-2-methylpropane-1,3-diamine
    • CS-0362450
    • SCHEMBL1717205
    • T70173
    • 1250405-19-6
    • DTXSID10659745
    • N1-benzyl-2-methylpropane-1,3-diamine
    • B2687
    • AKOS011962974
    • 932-530-1
    • 805-751-5
    • MDL: MFCD08276303
    • インチ: InChI=1S/C11H18N2/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,10,13H,7-9,12H2,1H3
    • InChIKey: RICFCTFKNQIVMT-UHFFFAOYSA-N
    • ほほえんだ: CC(CN)CNCC1=CC=CC=C1

計算された属性

  • せいみつぶんしりょう: 178.14700
  • どういたいしつりょう: 178.146998583g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 5
  • 複雑さ: 119
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 38Ų

じっけんとくせい

  • 密度みつど: 0.97
  • ふってん: 284.6±15.0 °C at 760 mmHg
  • フラッシュポイント: 146.1±24.0 °C
  • PSA: 38.05000
  • LogP: 2.46220
  • じょうきあつ: 0.0±0.6 mmHg at 25°C

N-Benzyl-2-methyl-1,3-propanediamine セキュリティ情報

N-Benzyl-2-methyl-1,3-propanediamine 税関データ

  • 税関コード:2921590090
  • 税関データ:

    中国税関コード:

    2921590090

    概要:

    292159090.他の芳香族ポリアミン及びその誘導体及びその塩。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    292159090.その他の芳香族ポリアミン及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

N-Benzyl-2-methyl-1,3-propanediamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B288718-500mg
N-Benzyl-2-methyl-1,3-propanediamine
1250405-19-6
500mg
$ 115.00 2022-06-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N869655-1g
N-Benzyl-2-methyl-1,3-propanediamine
1250405-19-6 97%
1g
536.00 2021-05-17
Cooke Chemical
M4454335-1g
N-Benzyl-2-methyl-1,3-propanediamine
1250405-19-6 97%
1g
RMB 398.40 2025-02-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N159172-5G
N-Benzyl-2-methyl-1,3-propanediamine
1250405-19-6 >97.0%(GC)
5g
¥1196.90 2023-09-01
Crysdot LLC
CD12169087-25g
N-Benzyl-2-methyl-1,3-propanediamine
1250405-19-6 95+%
25g
$519 2024-07-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1433120-5g
N1-benzyl-2-methylpropane-1,3-diamine
1250405-19-6 95+%
5g
¥1524.00 2024-08-09
TRC
B288718-50mg
N-Benzyl-2-methyl-1,3-propanediamine
1250405-19-6
50mg
$ 50.00 2022-06-07
TRC
B288718-100mg
N-Benzyl-2-methyl-1,3-propanediamine
1250405-19-6
100mg
$ 65.00 2022-06-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N159172-1g
N-Benzyl-2-methyl-1,3-propanediamine
1250405-19-6 >97.0%(GC)
1g
¥373.90 2023-09-01
A2B Chem LLC
AE39979-5g
N-Benzyl-2-methyl-1,3-propanediamine
1250405-19-6 >97.0%(GC)
5g
$380.00 2024-04-20

N-Benzyl-2-methyl-1,3-propanediamine 関連文献

N-Benzyl-2-methyl-1,3-propanediamineに関する追加情報

Exploring N-Benzyl-2-methyl-1,3-propanediamine (CAS 1250405-19-6): Properties, Applications, and Innovations

N-Benzyl-2-methyl-1,3-propanediamine (CAS 1250405-19-6) is a specialized organic compound gaining attention in pharmaceutical and chemical research. This diamine derivative features a unique benzyl group attached to a methyl-substituted propanediamine backbone, offering versatile reactivity for synthesis. Its molecular structure enables applications in catalysis, ligand design, and as a building block for bioactive molecules. Researchers value its balanced hydrophobicity and amine functionality, which facilitate interactions in complex molecular systems.

Recent trends highlight growing interest in N-Benzyl-2-methyl-1,3-propanediamine for drug discovery and material science. Search engine data reveals frequent queries about its synthesis methods, solubility profiles, and potential as a chelating agent. The compound's stability under physiological conditions makes it particularly relevant for developing targeted therapies, aligning with current demands for precision medicine. Analytical studies confirm its compatibility with common organic solvents, including ethanol and dichloromethane, broadening its utility in laboratory settings.

From a technical perspective, CAS 1250405-19-6 demonstrates remarkable stereochemical flexibility. The methyl group at the 2-position introduces chirality, enabling enantioselective applications. This characteristic has spurred investigations into its use for asymmetric synthesis, particularly in constructing nitrogen-containing heterocycles. Advanced purification techniques, such as column chromatography and recrystallization, yield high-purity material suitable for sensitive reactions. Thermogravimetric analysis indicates decomposition above 200°C, suggesting stability for most synthetic protocols.

Industrial applications of N-Benzyl-2-methyl-1,3-propanediamine are expanding beyond traditional chemistry. Innovations in green chemistry have explored its role in catalytic systems for sustainable transformations. The compound's bifunctional nature allows participation in both nucleophilic and electrophilic reactions, making it valuable for constructing complex architectures. Recent patents describe derivatives of this diamine as key components in polymer modifiers and surface coatings, addressing needs in material durability and performance enhancement.

Quality control protocols for CAS 1250405-19-6 emphasize HPLC analysis and spectroscopic characterization. Fourier-transform infrared spectroscopy (FTIR) confirms characteristic N-H and C-N stretches, while nuclear magnetic resonance (NMR) provides detailed structural verification. These analytical methods ensure batch-to-batch consistency, critical for research reproducibility. Storage recommendations typically suggest anhydrous conditions at ambient temperature to prevent amine oxidation and maintain long-term stability.

The future outlook for N-Benzyl-2-methyl-1,3-propanediamine appears promising, with emerging studies examining its structure-activity relationships in biological systems. Computational chemistry approaches are modeling its interactions with enzyme active sites, potentially unlocking new therapeutic applications. As synthetic methodologies advance, this compound continues to demonstrate value as a versatile intermediate bridging academic research and industrial innovation.

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